Cas no 24294-83-5 (Pyrazine, 2,5-bis(1-methylethyl)-)

Pyrazine, 2,5-bis(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- Pyrazine, 2,5-bis(1-methylethyl)-
- 2,5-bis(1-methylethyl)pyrazine
- CHEBI:199215
- LXJYUERPFWUCNN-UHFFFAOYSA-N
- 2,5-di(propan-2-yl)pyrazine
- 2,5-Diisopropyl-pyrazine
- 24294-83-5
- AKOS006370977
- InChI=1/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H
- 2,5-bis(propan-2-yl)pyrazine
- 2,5-diisopropylpyrazine
- CS-0449966
- AB93060
- SCHEMBL5950443
-
- MDL: MFCD18449282
- インチ: InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3
- InChIKey: LXJYUERPFWUCNN-UHFFFAOYSA-N
- SMILES: CC(C)C1=NC=C(C(C)C)N=C1
計算された属性
- 精确分子量: 164.13148
- 同位素质量: 164.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 25.8Ų
じっけんとくせい
- PSA: 25.78
Pyrazine, 2,5-bis(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN6048357-1g |
2 |
24294-83-5 | 5-Diisopropylpyrazine | 1g |
RMB 10216.00 | 2025-02-21 | |
Chemenu | CM112037-1g |
2,5-diisopropylpyrazine |
24294-83-5 | 95% | 1g |
$1899 | 2024-07-28 | |
Alichem | A099002827-100mg |
2,5-Diisopropylpyrazine |
24294-83-5 | 95% | 100mg |
$379.76 | 2023-09-02 | |
Advanced ChemBlocks | O32041-1G |
2,5-diisopropylpyrazine |
24294-83-5 | 95% | 1G |
$2,480 | 2023-09-15 | |
Alichem | A099002827-500mg |
2,5-Diisopropylpyrazine |
24294-83-5 | 95% | 500mg |
$1194.62 | 2023-09-02 |
Pyrazine, 2,5-bis(1-methylethyl)- 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
Pyrazine, 2,5-bis(1-methylethyl)-に関する追加情報
Pyrazine, 2,5-bis(1-methylethyl)-: A Comprehensive Overview
Pyrazine, a heterocyclic aromatic compound belonging to the family of six-membered rings with two nitrogen atoms, has garnered significant attention in various fields of biomedical research. Among its numerous derivatives, 2,5-bis(1-methylethyl)-pyrazine stands out as a compound with unique structural and functional properties. This article delves into the synthesis, applications, and recent advancements associated with this intriguing molecule.
The CAS number 24294-83-5 uniquely identifies Pyrazine, 2,5-bis(1-methylethyl)-, which is also commonly referred to as 2,5-dimethylheptylpyrazine. This compound has a distinctive structure characterized by two methylethyl groups attached at the 2 and 5 positions of the pyrazine ring. Its molecular formula is C₁₂H₁₈N₂, and it features a boiling point of approximately 180°C, making it suitable for various chemical processes.
Historically, pyrazines have been explored for their potential in pharmaceuticals, agrochemicals, and materials science. The introduction of 2,5-bis(1-methylethyl)-pyrazine marked a significant milestone in the development of pyrazine-based compounds due to its enhanced stability and reactivity. Recent studies have highlighted its role as a promising intermediate in the synthesis of complex molecules, including antibiotics, neuroprotective agents, and anti-inflammatory drugs.
One of the most notable applications of Pyrazine, 2,5-bis(1-methylethyl)- is in the realm of natural product synthesis. Its ability to undergo a wide range of chemical reactions, such as nucleophilic substitution, alkylation, and coupling, makes it an invaluable tool for constructing biologically active compounds. For instance, recent research has demonstrated its utility in the synthesis of taxol derivatives, which are renowned for their anti-cancer properties.
Moreover, advancements in green chemistry have led to the development of more efficient and sustainable methods for the synthesis of 2,5-bis(1-methylethyl)-pyrazine. These methods not only reduce the environmental footprint but also enhance the overall yield and purity of the compound. For example, the use of catalytic hydrogenation and microwave-assisted reactions has significantly streamlined the synthesis process.
Another area where Pyrazine, 2,5-bis(1-methylethyl)- has shown remarkable potential is in the field of polymer science. Its ability to act as a monomer in the synthesis of conductive polymers has opened new avenues for its application in electronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Recent studies have explored its use in creating highly stable and flexible polymer films with excellent electrical properties.
Despite its numerous applications, the safety and toxicity profile of Pyrazine, 2,5-bis(1-methylethyl)- remain a subject of ongoing research. Initial studies have indicated that it is relatively non-toxic to humans and animals, but further investigation is required to fully understand its long-term effects. Regulatory agencies are closely monitoring the compound's use in industrial and commercial settings to ensure compliance with safety standards.
In conclusion, Pyrazine, 2,5-bis(1-methylethyl)- is a versatile and valuable compound with a wide range of applications in the biomedical and chemical industries. Its unique structure, coupled with its ability to participate in diverse chemical reactions, makes it an indispensable tool for researchers and manufacturers alike. As scientific advancements continue to uncover new possibilities, the role of this compound in shaping the future of biomedical science is set to expand further.
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